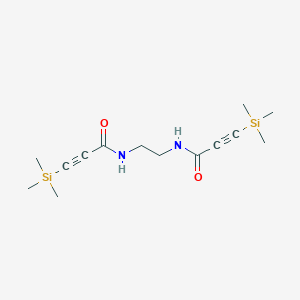
2-Propynamide, N,N'-1,2-ethanediylbis[3-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- is a synthetic organic compound characterized by the presence of a propynamide group and two trimethylsilyl groups attached to an ethanediyl backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-propynamide and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. A suitable solvent, such as tetrahydrofuran, is used to dissolve the reactants.
Catalysts: A catalyst, such as a base (e.g., triethylamine), is often employed to facilitate the reaction.
Reaction Steps: The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Efficient handling and storage of raw materials to ensure purity and prevent contamination.
Reaction Optimization: Optimization of reaction parameters, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield carboxylic acids or ketones.
Reduction: Reduction may produce alcohols or amines.
Substitution: Substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)-: Unique due to the presence of both propynamide and trimethylsilyl groups.
2-Propynamide, N,N’-1,2-ethanediylbis[3-(dimethylsilyl)-: Similar structure but with dimethylsilyl groups instead of trimethylsilyl groups.
2-Propynamide, N,N’-1,2-ethanediylbis[3-(ethylsilyl)-: Contains ethylsilyl groups, leading to different reactivity and properties.
Uniqueness
2-Propynamide, N,N’-1,2-ethanediylbis[3-(trimethylsilyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
489468-19-1 |
|---|---|
Molecular Formula |
C14H24N2O2Si2 |
Molecular Weight |
308.52 g/mol |
IUPAC Name |
3-trimethylsilyl-N-[2-(3-trimethylsilylprop-2-ynoylamino)ethyl]prop-2-ynamide |
InChI |
InChI=1S/C14H24N2O2Si2/c1-19(2,3)11-7-13(17)15-9-10-16-14(18)8-12-20(4,5)6/h9-10H2,1-6H3,(H,15,17)(H,16,18) |
InChI Key |
MQROFCOFSQDVNS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)NCCNC(=O)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















